molecular formula C6H2BrClFNO2 B1381705 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene CAS No. 1806970-72-8

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene

Cat. No.: B1381705
CAS No.: 1806970-72-8
M. Wt: 254.44 g/mol
InChI Key: FGCBAUIHTCOYPV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene typically involves multi-step processes. One common method includes the nitration of 1-bromo-2-chloro-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Comparison with Similar Compounds

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

  • 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
  • 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene
  • 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCBAUIHTCOYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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